锆

概述

描述

锆离子 (4+),也称为锆 (IV) 离子,是锆的一种带正电荷的离子,氧化态为 +4。锆是一种过渡金属,位于元素周期表的第 4 族。它通常存在于锆石 (ZrSiO4) 和独居石 (ZrO2) 等矿物中。 锆离子 (4+) 以其优异的耐腐蚀性和低热中子截面而闻名,使其在各种工业应用中,特别是核工业中具有重要意义 .

科学研究应用

锆离子 (4+) 具有广泛的科学研究应用,包括:

化学: 用作有机合成的催化剂,以及作为合成锆基材料的前体。

生物学: 由于其生物相容性和耐腐蚀性,被用于开发用于医疗植入物的锆基生物材料。

医药: 用于放射性药物,用于诊断成像和癌症治疗。

作用机制

锆离子 (4+) 的作用机制涉及其形成与各种配体稳定配合物的能力。该特性被利用在其作为催化剂的使用中,它通过稳定过渡态和中间体来促进化学反应。 在生物系统中,锆离子 (4+) 与生物分子相互作用,使其在医疗植入物和放射性药物中得到应用 .

生化分析

Biochemical Properties

Zirconium plays a role in several biochemical reactions, primarily through its interaction with enzymes and proteins. Zirconium complexes have been shown to act as catalysts in organic reactions such as olefin polymerization and alkene metathesis . These reactions are essential in industrial organic synthesis. Additionally, zirconium compounds exhibit Lewis acidic behavior, which enhances their catalytic performance in various biochemical processes .

Cellular Effects

Zirconium, particularly in the form of zirconium oxide nanoparticles, has been studied for its effects on various cell types. These nanoparticles can penetrate cell membranes and cause mitochondrial damage, leading to cytotoxicity . The cytotoxic effects are associated with increased oxidative stress within the cells. Studies have shown that zirconium oxide nanoparticles exhibit the highest cytotoxicity on HL-60, U-937, HUT-78, and COLO-720L cell lines .

Molecular Mechanism

At the molecular level, zirconium exerts its effects through several mechanisms. Zirconium compounds can bind to biomolecules, leading to enzyme inhibition or activation . For example, zirconium silicates have been used in medical applications to treat high blood potassium by binding potassium ions in the gastrointestinal tract . This binding interaction mimics the actions of physiological potassium channels, selectively capturing potassium ions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of zirconium compounds can change over time. Zirconium oxide, for instance, is known for its stability and resistance to degradation . Long-term exposure to zirconium oxide nanoparticles can lead to changes in cellular function, including increased oxidative stress and cytotoxicity . These effects are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of zirconium compounds vary with different dosages in animal models. Studies have shown that high doses of zirconium oxide nanoparticles can result in significant cytotoxicity and oxidative stress . Conversely, lower doses may exhibit beneficial properties, such as antibacterial and anticancer activity . It is crucial to determine the appropriate dosage to minimize toxic effects while maximizing therapeutic benefits.

Metabolic Pathways

Zirconium is involved in several metabolic pathways, particularly those related to its role as a catalyst in organic reactions . Zirconium-based catalysts are used in various biochemical processes, including polymerization and oxidation reactions . These pathways often involve interactions with enzymes and cofactors that facilitate the conversion of substrates into products.

Transport and Distribution

Within cells and tissues, zirconium compounds are transported and distributed through various mechanisms. Zirconium oxide nanoparticles, for example, can penetrate cell membranes and accumulate within the cytoplasm . The distribution of zirconium within cells is influenced by factors such as particle size and surface charge, which affect their localization and accumulation.

Subcellular Localization

Zirconium compounds exhibit specific subcellular localization patterns that influence their activity and function. For instance, zirconium oxide nanoparticles can localize to mitochondria, where they induce oxidative stress and cytotoxicity . The subcellular localization of zirconium compounds is often directed by targeting signals or post-translational modifications that guide them to specific cellular compartments.

准备方法

合成路线和反应条件

锆离子 (4+) 可以通过多种合成路线制备,包括:

水热法: 这涉及在高温高压下使锆化合物与水反应,形成锆离子 (4+)。

溶剂热法: 类似于水热法,但使用有机溶剂代替水。

溶胶-凝胶法: 这涉及系统从液体“溶胶”(主要是胶体)到固体“凝胶”相的转变。

微波辅助合成: 该方法利用微波辐射加热反应物,从而导致更快的反应速率和更高的产率.

工业生产方法

锆离子 (4+) 的工业生产通常涉及从其矿石中提取锆,然后进行提纯并转化为四氯化锆 (ZrCl4)。 然后使用镁在克罗尔法中还原四氯化锆,生产锆金属,可以进一步加工以获得锆离子 (4+) .

化学反应分析

反应类型

锆离子 (4+) 会发生各种类型的化学反应,包括:

水解: 在水溶液中,锆离子 (4+) 可以发生水解形成羟基配合物。

络合: 它可以与各种配体形成配合物,包括卤化物、草酸盐和磷酸盐。

常用试剂和条件

水解: 水和酸性或碱性条件。

络合: 配体,如氯化物、草酸盐和磷酸盐,在各种 pH 条件下。

氧化还原反应: 还原剂,如镁或硼氢化钠.

主要形成的产物

水解: 形成羟基配合物,如 [Zr4(OH)8(OH2)16]8+。

络合: 形成锆配合物,如草酸锆或磷酸锆。

氧化还原反应: 还原为锆金属或较低氧化态的锆化合物.

相似化合物的比较

类似化合物

钛离子 (4+): 化学性质相似,但在水溶液中稳定性较差。

铪离子 (4+): 化学性质与锆离子 (4+) 相似,但原子量和密度更高。

钍离子 (4+): 也处于 +4 氧化态,但具有放射性,并用于不同的应用

锆离子 (4+) 的独特性

锆离子 (4+) 独一无二,因为它具有高耐腐蚀性、低热中子截面以及与各种配体形成稳定配合物的能力。 这些特性使其在核工业、医疗应用以及作为各种化学反应的催化剂方面特别有价值 .

属性

CAS 编号 |

7440-67-7 |

|---|---|

分子式 |

Zr+4 |

分子量 |

91.22 g/mol |

IUPAC 名称 |

zirconium(4+) |

InChI |

InChI=1S/Zr/q+4 |

InChI 键 |

GBNDTYKAOXLLID-UHFFFAOYSA-N |

杂质 |

Commercial-grade ... contains from 1 to 3% hafnium. Iron, chromium, tin, niobium, and hafnium. |

SMILES |

[Zr] |

规范 SMILES |

[Zr+4] |

沸点 |

6471 °F at 760 mm Hg (NIOSH, 2016) 4406 °C 3577 °C 6471°F |

颜色/形态 |

Bluish-black, amorphous powder or grayish-white lustrous metal (platelets or flakes) of hexagonal lattice below 865 °C; body-centered cubic above 865 °C Grey-white metal; hexagonal Soft, malleable, ductile solid or gray to gold, amorphous powde |

密度 |

6.51 (Metal) (NIOSH, 2016) 6.52 g/cu cm Relative density (water = 1): 6.5 6.51 (metal) 6.51 (Metal) |

熔点 |

1857 °C |

Key on ui other cas no. |

7440-67-7 |

物理描述 |

Solid |

Pictograms |

Flammable |

保质期 |

Stable under recommended storage conditions. |

溶解度 |

Insoluble (NIOSH, 2016) Soluble in hot concentrated acid Solubility in water: none Insoluble |

同义词 |

Zirconium |

蒸汽压力 |

0 mm Hg (approx) (NIOSH, 2016) Approximately 0 mm Hg 0 mmHg (approx) |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What makes zirconium suitable for nuclear applications?

A1: Zirconium exhibits exceptional resistance to aqueous corrosion and radiation damage, coupled with robust mechanical properties even under intense radiation. [, , ] This makes it an ideal material for fuel cladding in nuclear reactors, specifically pressurized water reactors (PWRs) and boiling water reactors (BWRs). [, ]

Q2: How does the presence of hafnium impact the use of zirconium in nuclear reactors?

A2: While chemically similar, hafnium possesses a high thermal neutron absorption cross-section, hindering nuclear reactions. Nuclear-grade zirconium must therefore have minimal hafnium content (<100 ppm). []

Q3: Are there alternative materials to titanium for biomedical implants?

A3: Zirconium and its alloys present a potential alternative to titanium for biomedical implants due to their shared electrochemical and material properties, including high strength and a passive oxide layer for corrosion resistance. [, ]

Q4: What role does zirconium play in enhancing the wear resistance of materials?

A4: Nanometer nickel-zirconium dioxide composite deposits demonstrate excellent wear resistance at high temperatures. [] The incorporation of zirconium dioxide particles hinders grain growth, leading to increased hardness and wear resistance. []

Q5: Can zirconium improve the stability of materials in challenging environments?

A5: Adding zirconium isopropoxide (ZrPr) to silica molecular sieve MCM-41 enhances its stability in alkaline solutions without altering its pore characteristics. [] This improvement is attributed to the presence of zirconium. []

Q6: What is the impact of zirconium on the mechanical properties of aluminum alloys?

A6: Adding zirconium to aluminum alloys like Al 6063 significantly refines the grain structure. [] This refinement stems from the formation of Al3Zr particles, which serve as effective nucleation sites during solidification, leading to improved mechanical properties. []

Q7: Are there any advancements in exhaust catalyst technology using zirconium?

A7: Zirconium titanate-based solid solutions are being explored as carrier materials for motorcycle exhaust catalysts. [] These solutions, formed using titanium oxide, zirconium oxide, and a stabilizer, offer a cost-effective alternative to traditional catalysts that rely on expensive metals like rhodium. []

Q8: What is the role of ligands in zirconium-based tanning processes?

A9: Zirconium oxychloride, when combined with suitable ligands, particularly citric acid, shows potential as a tanning agent in leather processing. [] Citric acid enhances the hydrothermal stability of the treated leather. [] The precipitation point of zirconium oxychloride solutions is influenced by the presence and concentration of ligands like citric acid. []

Q9: How does the composition of iron-zirconium oxides affect their reduction behavior?

A10: The iron content in iron-zirconium oxides significantly influences the chemical state of Fe3+ cations, leading to variations in their reduction behavior. [] At low iron contents (≤ 20 atom%), Fe3+ cations are integrated within the zirconia lattice, making their reduction to Fe° challenging. Conversely, at higher iron contents (> 70 atom%), Zr4+ cations are incorporated into the α-Fe2O3 lattice, facilitating the reduction of Fe3+ to Fe°. []

Q10: What are the applications of zirconium tetrafluoride (ZrF4) and hexafluorozirconic acid?

A11: ZrF4 is crucial in manufacturing heavy-metal fluoride glasses, renowned for their use in optical fibers due to their high purity. [] Hexafluorozirconic acid finds applications in metal finishing processes, while its alkali metal salts are essential components in abrasive grinding wheels. []

Q11: Can zirconium compounds be used for colorimetric determination of specific elements?

A12: Kaempferol, a flavonoid, forms a yellow complex with zirconium in acidic solutions, enabling colorimetric determination of zirconium concentrations. []

Q12: How does zirconium interact with ammonium hydroxide on Zircaloy-4 surfaces?

A13: X-ray photoelectron spectroscopy (XPS) and Auger electron spectroscopy (AES) studies reveal that nitrogen from ammonium hydroxide can diffuse into the subsurface of Zircaloy-4. [] Argon sputtering of the treated surface causes this nitrogen to resurface, suggesting dynamic interactions between zirconium, oxygen, and nitrogen at the material interface. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

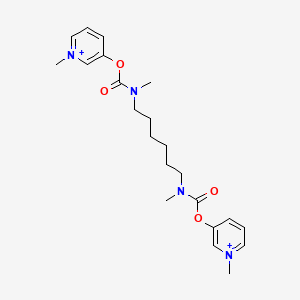

![6-(1-Hydroxyethyl)-4-methyl-3-[5-(1-methylpiperidin-4-yl)pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1199953.png)